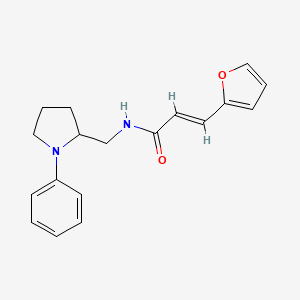

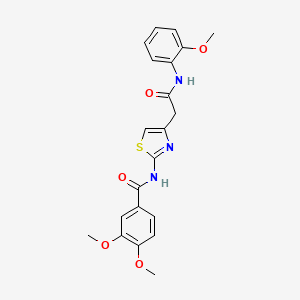

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a derivative of acrylamide featuring a furan ring and a phenylpyrrolidinyl moiety. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their biological activity and molecular structure.

Synthesis Analysis

The synthesis of related acrylamide compounds has been explored in the context of green chemistry. For instance, E-2-cyano-3-(furan-2-yl) acrylamide was synthesized under microwave radiation, demonstrating an environmentally friendly approach to acrylamide derivatives . This method could potentially be adapted for the synthesis of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives has been characterized using crystallography. For example, the crystal structures of N-tosylacrylamide compounds revealed the conformation about the C=C bond to be E, with various degrees of inclination between the rings and the acrylamide mean plane . This information is valuable for understanding the three-dimensional conformation of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide.

Chemical Reactions Analysis

Acrylamide derivatives undergo various chemical reactions, including ene-reduction. The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, leading to the production of (R)-2-cyano-3-(furan-2-yl) propanamide . This reaction showcases the potential of biocatalysis in modifying acrylamide derivatives, which could be relevant for the chemical manipulation of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives are influenced by their molecular structure. The presence of the furan ring and substituents can affect the compound's reactivity, solubility, and interaction with biological targets. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide has been shown to modulate nicotinic acetylcholine receptors and exhibit anxiolytic-like activity in mice . These findings suggest that the furan ring and the acrylamide moiety are critical for the biological activity of these compounds.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Fungal Applications

- Green Chemistry Synthesis: A study reported the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, using green chemistry methods and microwave radiation. This process involved filamentous marine and terrestrial-derived fungi like Penicillium citrinum and Aspergillus sydowii, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide with high yield and enantiomeric excess ((D. E. Jimenez et al., 2019)).

Structural Analysis and Properties

- Crystal Structure Analysis: Research focusing on N-tosylacrylamide compounds, closely related to (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide, revealed their crystal structures. These structures exhibited specific orientations and interactions, like hydrogen bonding, which could be relevant for designing materials or drugs with desired physical properties ((Dongping Cheng et al., 2016)).

Antiviral Applications

- SARS Coronavirus Helicase Inhibition: A derivative of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide was identified as an inhibitor of the SARS coronavirus helicase, showing significant potential in inhibiting the virus's enzymatic activities. This discovery is crucial for developing treatments against coronaviruses ((Jin-Moo Lee et al., 2017)).

Applications in Cancer Research

- Cytotoxic Agents in Cancer Research: Research on 2-phenylacrylamides, structurally related to (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide, has revealed their potential as broad-spectrum cytotoxic agents against various cancer cell lines. This suggests potential applications in developing new cancer therapies ((Mark Tarleton et al., 2013)).

Neuroscience and Pharmacology

- Modulation of Nicotinic Receptors: A study demonstrated that 3-furan-2-yl-N-p-tolyl-acrylamide, a similar compound, acts as a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors. This compound showed anxiolytic-like activity in mice, suggesting its potential use in treating anxiety and related disorders ((Katarzyna M. Targowska-Duda et al., 2019)).

Pain Management

- Neuropathic Pain Treatment: Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative showed effectiveness in reducing neuropathic pain in mice, predominantly through α7 nicotinic acetylcholine receptor potentiation. This finding is significant for developing new pain management therapies ((H. Arias et al., 2020)).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTVNMNBQUWOOO-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)

![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)